
2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane is an organic compound with a unique structure that includes a thiirane ring, which is a three-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3,3-dimethyl-1-propene with sulfur dichloride (SCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and chromatography ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted thiirane derivatives
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane involves its interaction with various molecular targets. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. These interactions can affect biological pathways and processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2,2-dimethyloxirane: Similar structure but contains an oxygen atom instead of sulfur.
2,2-Dimethoxypropane: Contains two methoxy groups but lacks the thiirane ring.
1-Butene, 3-methoxy-2,3-dimethyl-: Similar alkyl structure but different functional groups.
Uniqueness
2-Methoxy-3,3-dimethyl-2-propan-2-ylthiirane is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity and potential applications. The sulfur atom in the thiirane ring can participate in various chemical reactions that are not possible with oxygen-containing analogs.
Eigenschaften
Molekularformel |
C8H16OS |
|---|---|
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
2-methoxy-3,3-dimethyl-2-propan-2-ylthiirane |
InChI |
InChI=1S/C8H16OS/c1-6(2)8(9-5)7(3,4)10-8/h6H,1-5H3 |
InChI-Schlüssel |
XFLJSWCIXSNBIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C(S1)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
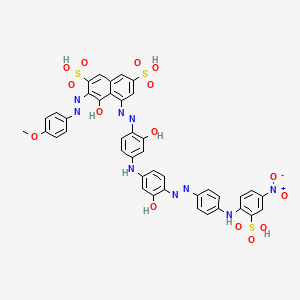
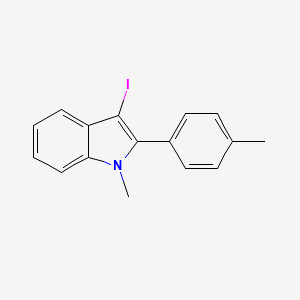
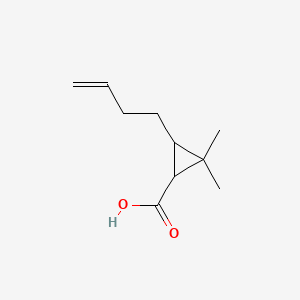

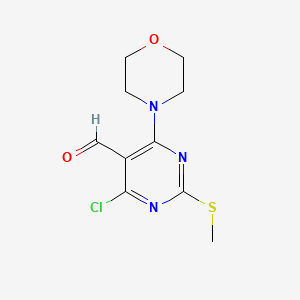
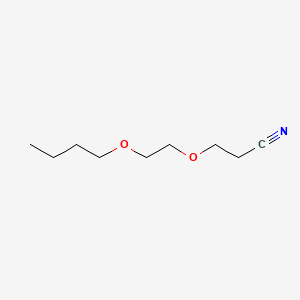
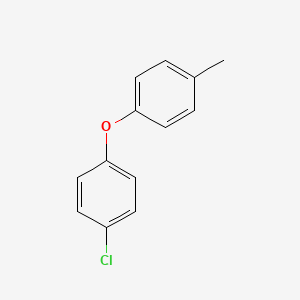
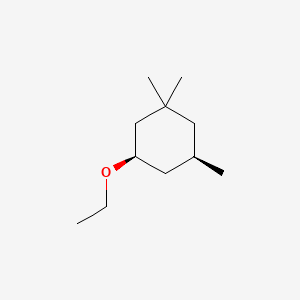
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
